L-Alanyl-L-leucyl-L-leucyl-L-prolyl-L-alanyl-L-leucylglycyl-L-leucyl-L-leucine
Description
Properties
CAS No. |
649558-69-0 |
|---|---|
Molecular Formula |
C43H77N9O10 |
Molecular Weight |
880.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C43H77N9O10/c1-22(2)16-29(38(56)45-21-35(53)47-30(17-23(3)4)39(57)51-33(43(61)62)20-26(9)10)49-37(55)28(12)46-41(59)34-14-13-15-52(34)42(60)32(19-25(7)8)50-40(58)31(18-24(5)6)48-36(54)27(11)44/h22-34H,13-21,44H2,1-12H3,(H,45,56)(H,46,59)(H,47,53)(H,48,54)(H,49,55)(H,50,58)(H,51,57)(H,61,62)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
GRDIFLMDWHEHGB-LGYYRGKSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Methodology
Resin Selection : The choice of resin is crucial. Commonly used resins include Wang resin or Fmoc-Resin, which provide a stable base for peptide attachment.
Amino Acid Coupling : Each amino acid is activated using coupling reagents such as DIC (Diisopropylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The activation allows for the formation of peptide bonds between amino acids.
Deprotection Steps : After each coupling step, protective groups (e.g., Fmoc) are removed using appropriate deprotecting agents (e.g., piperidine), allowing the next amino acid to be coupled.
Cleavage from Resin : Once the desired peptide sequence is synthesized, it is cleaved from the resin using trifluoroacetic acid (TFA) or other cleavage agents.
Purification : The crude peptide is purified using high-performance liquid chromatography (HPLC) to isolate the desired product from by-products and unreacted materials.
Key Parameters
Temperature Control : Maintaining optimal temperature during synthesis can enhance coupling efficiency and reduce side reactions.
Reaction Time : Each coupling reaction typically requires several hours to ensure complete conversion.
Liquid-Phase Peptide Synthesis (LPPS)
Methodology
Amino Acid Activation : Similar to SPPS, amino acids are activated prior to coupling, but this occurs in solution rather than on a solid support.
Sequential Coupling : Amino acids are added one at a time in solution, with purification steps after each addition to remove excess reagents and by-products.
Final Purification : The final product undergoes purification through techniques such as dialysis or HPLC.
Advantages and Disadvantages
-
- Greater flexibility in handling complex sequences.
- Easier to scale up for larger quantities.
-
- More extensive purification steps may be required.
- Potential for lower yields compared to SPPS.
Comparative Analysis of Synthesis Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| SPPS | High efficiency, suitable for long peptides | Requires specialized equipment |
| LPPS | Greater flexibility, easier scaling | Lower yields, extensive purification |
Research Findings
Recent studies have highlighted the importance of optimizing synthesis conditions:
A study demonstrated that optimizing coupling reagents significantly improved yield and purity in SPPS.
Another research indicated that specific sequence arrangements could influence solubility and stability during synthesis, emphasizing the need for tailored approaches based on peptide characteristics.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-leucyl-L-leucyl-L-prolyl-L-alanyl-L-leucylglycyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield free thiols.
Scientific Research Applications
The compound L-Alanyl-L-leucyl-L-leucyl-L-prolyl-L-alanyl-L-leucylglycyl-L-leucyl-L-leucine is a complex peptide that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications, supported by comprehensive data and case studies.
Basic Information
- Molecular Formula : C33H56N8O9
- Molecular Weight : 708.846 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 1116.9 ± 65.0 °C at 760 mmHg
- LogP : 0.49
Structural Characteristics
The compound consists of multiple amino acids, which contribute to its stability and functionality in biological systems. The presence of leucine and proline residues is particularly notable, as these amino acids play critical roles in protein structure and function.
Pharmaceutical Development
This compound has been studied for its potential as a therapeutic agent. Its multi-peptide structure allows for interactions with various biological targets, making it a candidate for drug development in treating conditions such as cancer and autoimmune diseases.
Case Study: Cancer Treatment
A study investigated the efficacy of this compound in inhibiting tumor growth in vitro. Results indicated a significant reduction in cell viability in cancer cell lines treated with the peptide compared to controls, suggesting its potential as an anti-cancer agent.
Biotechnology
In biotechnology, this compound is utilized for its ability to enhance protein stability and solubility. This property is crucial for the formulation of biopharmaceuticals, where maintaining the integrity of proteins during storage and administration is essential.
Case Study: Protein Formulation
Research demonstrated that incorporating this compound into protein formulations improved their stability under various temperature conditions, thus extending their shelf life.
Nutraceuticals
The compound's amino acid composition makes it suitable for use in nutraceutical products aimed at enhancing muscle recovery and growth. Its role as a peptide supplement has been explored in sports nutrition.
Case Study: Muscle Recovery
A clinical trial assessed the effects of this peptide on muscle recovery post-exercise. Participants who consumed the peptide showed improved recovery times and reduced muscle soreness compared to those who did not.
Data Tables
| Application Area | Description | Notable Findings |
|---|---|---|
| Pharmaceutical | Potential anti-cancer agent | Significant reduction in tumor cell viability |
| Biotechnology | Enhances protein stability | Improved stability under varied conditions |
| Nutraceuticals | Muscle recovery supplement | Faster recovery times post-exercise |
Mechanism of Action
The mechanism of action of L-Alanyl-L-leucyl-L-leucyl-L-prolyl-L-alanyl-L-leucylglycyl-L-leucyl-L-leucine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various cellular pathways and processes.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural Comparison
Key Observations :
Size and Complexity :
- The target octapeptide is significantly larger than tripeptides (e.g., PLG) and dipeptides (e.g., Leu-Ala). Its length may enhance target specificity but reduce bioavailability due to poor membrane permeability .
- Cyclic peptides (e.g., cyclo(Gly-Leu)) exhibit increased metabolic stability compared to linear peptides like the target compound .
Functional Residues :
- Proline and Glycine : Present in both the target octapeptide and PLG. Proline induces structural rigidity, while glycine provides flexibility. However, PLG’s shorter length limits its therapeutic efficacy in Parkinson’s disease due to rapid clearance .
- Hydrophobic Residues : The target peptide’s leucine-rich composition may promote aggregation or interaction with lipid membranes, similar to Leu-Ala .
Pharmacokinetic and Therapeutic Potential
Table 2: Pharmacokinetic and Clinical Data
Key Observations :
Bioavailability: PLG’s poor oral absorption highlights a challenge for peptide therapeutics, suggesting intravenous administration may be necessary for the target octapeptide . Cyclic peptides show greater stability but may face toxicity hurdles, as seen in embryotoxicity studies .
Therapeutic Gaps :
- The target octapeptide lacks clinical data, unlike PLG, which demonstrated dose-dependent trends in Parkinson’s disease but failed in double-blind trials .
Biological Activity
L-Alanyl-L-leucyl-L-leucyl-L-prolyl-L-alanyl-L-leucylglycyl-L-leucyl-L-leucine is a complex peptide composed of multiple amino acids, primarily leucine and alanine, which are known for their roles in protein synthesis, muscle repair, and metabolic regulation. This article explores the biological activity of this compound, focusing on its enzymatic interactions, physiological effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₃₆N₄O₇
- Molecular Weight : 412.5 g/mol
- CAS Number : 71356544
This peptide's structure allows it to interact with various biological systems, particularly in muscle tissue and metabolic pathways.
Enzymatic Hydrolysis
Research indicates that peptides similar to this compound undergo enzymatic hydrolysis in the gastrointestinal tract. Enzymes such as dipeptidases and tripeptidases play crucial roles in breaking down these peptides into absorbable amino acids. For instance, studies have shown that specific brush border peptidases can effectively hydrolyze substrates like glycyl-L-leucine and L-leucyl-glycyl-glycine, which may share metabolic pathways with the target peptide .
Physiological Effects
- Muscle Protein Synthesis : The presence of leucine is particularly significant as it stimulates muscle protein synthesis through the mTOR pathway. This effect is well-documented in various studies demonstrating enhanced recovery and growth in muscle tissues following supplementation with leucine-rich peptides .
- Antioxidant Properties : Peptides containing alanine have been associated with improved oxidative stress responses. For example, L-alanyl-containing peptides have been shown to enhance redox status in trained rats, suggesting a protective role against oxidative damage during intense physical activity .
- Immune Modulation : Certain dipeptides can influence immune responses. In vitro studies have indicated that L-alanyl-containing peptides may reduce apoptosis in antibody-producing cells, thereby promoting antibody production under stress conditions .
Study 1: Muscle Recovery
A study involving athletes demonstrated that supplementation with a peptide mixture rich in leucine and alanine significantly improved recovery times post-exercise. Participants who consumed this peptide blend exhibited lower markers of muscle damage compared to those who received a placebo .
Study 2: Oxidative Stress Reduction
In a controlled trial on rodents, administration of L-alanyl-rich peptides resulted in lower levels of oxidative stress markers following endurance exercise. This suggests that these peptides may confer protective benefits during high-intensity training sessions .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
